dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate
Description
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a heterocyclic compound featuring a thiazolidinone core fused with a benzene-dicarboxylate scaffold. The thiazolidinone ring is substituted with a 3-methoxypropyl group at position 3, a thioxo group at position 2, and a ketone at position 4. The benzene ring is functionalized with dimethyl carboxylate groups at positions 1 and 4, linked via an (E)-configured imine bridge to the thiazolidinone moiety.
Properties
Molecular Formula |
C18H20N2O6S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6S2/c1-24-8-4-7-20-15(21)14(28-18(20)27)10-19-13-9-11(16(22)25-2)5-6-12(13)17(23)26-3/h5-6,9-10,21H,4,7-8H2,1-3H3 |
InChI Key |
HEDXTEMSQLFGRL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Methoxypropyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Carbaldehyde
The thiazolidinone core is constructed via cyclocondensation of 3-methoxypropylamine with thiocarbonyl precursors. A representative method involves:
-
Reaction of 3-methoxypropylamine with carbon disulfide (CS₂) in alkaline conditions to form a dithiocarbamate intermediate.
-
Cyclization with chloroacetic acid under reflux to yield 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Vilsmeier-Haack formylation to introduce the aldehyde group at position 5, producing the 5-carbaldehyde derivative.
Typical Conditions :
-
Chloroacetic acid (1.2 equiv), ethanol, reflux, 6–8 hours.
-
Vilsmeier reagent (POCl₃/DMF), 0–5°C, followed by hydrolysis.
Preparation of Dimethyl 2-Aminobenzene-1,4-Dicarboxylate
The benzene dicarboxylate component is synthesized via:
-
Nitration of dimethyl terephthalate (DMT) using HNO₃/H₂SO₄ to introduce a nitro group at position 2.
-
Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.
Key Data :
Schiff Base Formation and Final Coupling
The aldehyde-functionalized thiazolidinone reacts with the amine-bearing benzene dicarboxylate under dehydrating conditions:
-
Condensation in anhydrous ethanol with catalytic acetic acid, 12 hours at 60°C.
-
Isolation via column chromatography (silica gel, ethyl acetate/hexane) to obtain the (E)-isomer preferentially.
Yield Optimization :
-
pH control (pH 4–5) minimizes imine hydrolysis.
-
Molecular sieves improve Schiff base formation efficiency (>80% conversion).
Synthetic Route 2: One-Pot Tandem Synthesis
An alternative approach combines thiazolidinone formation and Schiff base coupling in a single reaction vessel:
-
Simultaneous cyclocondensation and imine formation using mercaptoacetic acid, 3-methoxypropylamine, and dimethyl 2-nitrobenzene-1,4-dicarboxylate.
-
In situ reduction of the nitro group using Zn/HCl followed by immediate Schiff base formation with the thiazolidinone aldehyde.
Advantages :
Limitations :
-
Requires strict stoichiometric control to avoid side reactions.
Critical Reaction Parameters and Optimization
Temperature and Catalysis
Solvent Systems
Purification Strategies
-
Flash chromatography : Silica gel with gradient elution (ethyl acetate → methanol) isolates the target compound (>95% purity).
-
Recrystallization : Dimethylformamide/water mixtures yield crystalline product but with lower recovery (∼60%).
Mechanistic Insights
Thiazolidinone Ring Formation
The cyclocondensation mechanism proceeds via nucleophilic attack of the 3-methoxypropylamine nitrogen on the electrophilic carbon of chloroacetic acid, followed by intramolecular thioester formation (Figure 1).
Schiff Base Configuration Control
The (E)-isomer predominates due to steric hindrance between the thiazolidinone’s 3-methoxypropyl group and the benzene ring’s ester substituents during imine formation.
Comparative Analysis of Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 40% | 55% |
| Purity | >95% | 85–90% |
| Reaction Time | 72 hours | 48 hours |
| Scalability | High | Moderate |
Route 2 offers efficiency but requires advanced stoichiometric control, while Route 1 ensures higher purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.
Scientific Research Applications
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
These compounds share a thiazolidinone core with substituents similar to the target molecule, including a ketone at position 4 and an ester-linked aromatic system. However, the substituents at position 3 differ: instead of a 3-methoxypropyl group, these derivatives feature benzamido or benzo[d]thiazol-2-yl groups. This variation significantly impacts solubility and reactivity, as evidenced by their synthesis requiring dimethyl acetylenedicarboxylate (DMAD) for cyclization, whereas the target compound employs sodium acetate-mediated condensation .
1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives
Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) replace the thiazolidinone ring with a thiadiazole fused to a benzodioxine system.
Substituent-Driven Functional Differences
Role of the 3-Methoxypropyl Group
The 3-methoxypropyl substituent in the target compound enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., methyl or ethyl groups). This modification improves membrane permeability, as demonstrated in pharmacokinetic studies of related thiazolidinones .
Impact of the Thioxo Group
The 2-thioxo moiety in the target compound introduces a nucleophilic sulfur atom, enabling disulfide bond formation or metal chelation. In contrast, oxygen-containing analogues (e.g., 2-oxo-thiazolidinones) exhibit weaker electrophilic character, reducing their reactivity in biological systems .
Spectroscopic and Physicochemical Comparisons
NMR Analysis
A comparative NMR study (Table 1) highlights key differences in chemical shifts for protons near substituents. For example:
| Proton Position | Target Compound (ppm) | Ethyl 4-[...]benzoate (ppm) |
|---|---|---|
| Thiazolidinone C5-H | 7.82 (s) | 7.65 (s) |
| Benzene C2-H | 8.10 (d) | 7.95 (d) |
The deshielding of C5-H in the target compound (7.82 ppm vs. 7.65 ppm) arises from electron withdrawal by the 3-methoxypropyl group, corroborating findings in analogous systems .
Solubility and Stability
The dimethyl carboxylate groups in the target compound improve aqueous solubility (logP = 1.2) compared to mono-ester derivatives (logP = 2.5–3.0).
Biological Activity
Dimethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring and multiple functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of 380.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S₂ |
| Molecular Weight | 380.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an inhibitor of specific enzymes or receptors involved in disease processes. The thiazolidine moiety is known for its role in modulating metabolic pathways, which may explain the compound's observed effects on cell viability and proliferation.
Cytotoxicity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of thiazolidinones demonstrated potent antitumor activity by reducing cell viability in glioblastoma multiforme cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that it can scavenge free radicals effectively, thus potentially protecting cells from oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in treating conditions such as cancer and metabolic disorders. Its mechanism involving enzyme inhibition suggests potential use as an anti-diabetic agent by modulating glucose metabolism pathways.
Case Studies
- Antitumor Activity : A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, including compounds similar to this compound. The results indicated a significant reduction in cell viability in treated glioblastoma cells compared to controls .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related thiazolidine compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
